N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Brand Name:
Vulcanchem
CAS No.:
288310-12-3
VCID:
VC0463977
InChI:
InChI=1S/C18H18N2OS/c1-3-4-17(21)19-14-8-6-13(7-9-14)18-20-15-10-5-12(2)11-16(15)22-18/h5-11H,3-4H2,1-2H3,(H,19,21)
SMILES:
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Molecular Formula:
C18H18N2OS
Molecular Weight:
310.4g/mol
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
CAS No.: 288310-12-3
Main Products
VCID: VC0463977
Molecular Formula: C18H18N2OS
Molecular Weight: 310.4g/mol
CAS No. | 288310-12-3 |
---|---|
Product Name | N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]butanamide |
Molecular Formula | C18H18N2OS |
Molecular Weight | 310.4g/mol |
IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide |
Standard InChI | InChI=1S/C18H18N2OS/c1-3-4-17(21)19-14-8-6-13(7-9-14)18-20-15-10-5-12(2)11-16(15)22-18/h5-11H,3-4H2,1-2H3,(H,19,21) |
Standard InChIKey | BUVYRXYZIMYFLV-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
PubChem Compound | 675603 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume